molecular formula C18H26O3 B1360707 8-(4-t-Butylphenyl)-8-oxooctanoic acid CAS No. 898791-47-4

8-(4-t-Butylphenyl)-8-oxooctanoic acid

Cat. No.: B1360707
CAS No.: 898791-47-4
M. Wt: 290.4 g/mol
InChI Key: HFMXUKCCGWBZSS-UHFFFAOYSA-N
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Description

8-(4-t-Butylphenyl)-8-oxooctanoic acid, commonly referred to as t-BOOA, is an organic compound belonging to the class of compounds known as carboxylic acids. It is an important intermediate in the synthesis of various organic compounds, and it has been used in various scientific studies due to its unique properties.

Scientific Research Applications

1. Role in Hematin and Fatty Acid Reactions

A study by Labeque and Marnett (1988) explored the reaction of hematin with allylic fatty acid hydroperoxides. This research identified various oxidation products, including oxo acids like 10-oxooctadec-8-enoic acid. These findings are significant for understanding the pathways of hydroperoxide-dependent epoxidation in biochemical processes.

2. Medium Chain Fatty Acid Metabolism in the Liver

Lee et al. (2004) synthesized 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid for studying medium-chain fatty acid metabolism in the liver. Their study, detailed in Bioconjugate Chemistry, demonstrates the potential of this compound in evaluating liver function and metabolism, especially under varying physiological conditions like carbon tetrachloride-induced liver damage.

3. Application in Biotransformation Studies

Johnson et al. (2012) investigated the aerobic biotransformation of alkyl-branched aromatic alkanoic naphthenic acids by a new isolate of Mycobacterium. This research, published in Environmental Microbiology, highlights the microbial degradation of complex hydrocarbons, which is crucial for understanding environmental remediation processes.

4. Synthesis of Bioactive Compounds

Zhu et al. (2014) in Advanced Materials Research focused on the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in the creation of biologically active compounds. This demonstrates the importance of 8-(4-t-Butylphenyl)-8-oxooctanoic acid derivatives in pharmaceutical synthesis and drug development.

5. Exploration in Polymer and Nanocomposite Synthesis

Pant (2020) conducted a study on the synthesis of new 8-substituted-4-(4-tert-butylphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acids. This work, as per the research, is significant in the field of polymer and nanocomposite synthesis, showing the versatility of this compound in material science.

Properties

IUPAC Name

8-(4-tert-butylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-18(2,3)15-12-10-14(11-13-15)16(19)8-6-4-5-7-9-17(20)21/h10-13H,4-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMXUKCCGWBZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645427
Record name 8-(4-tert-Butylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-47-4
Record name 4-(1,1-Dimethylethyl)-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-tert-Butylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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